



Application Notes and Protocols for C21H19N3O2S in Drug Discovery

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Compound of Interest		
Compound Name:	C21H19N3O2S	
Cat. No.:	B15145907	Get Quote

Compound Class: Coumarin-Thiadiazole Hybrids

Molecular Formula: C21H19N3O2S

Representative Structure: 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one

These application notes provide an overview of the potential applications and experimental protocols for a class of heterocyclic compounds with the molecular formula **C21H19N3O2S**, focusing on the coumarin-thiadiazole scaffold. This class of compounds has emerged as a versatile scaffold in drug discovery, exhibiting a range of biological activities.

Potential Therapeutic Applications

Coumarin-thiadiazole hybrids have demonstrated significant potential in targeting a variety of enzymes and exhibiting antimicrobial and antioxidant properties. These activities suggest their utility in the development of novel therapeutics for a range of diseases.

- Enzyme Inhibition: This class of compounds has been investigated for its inhibitory effects on several key enzymes:
 - α-Glucosidase Inhibition: Certain derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential therapeutic application in the management of type 2 diabetes mellitus.[1]



- Acetylcholinesterase (AChE) Inhibition: Some coumarin-thiadiazole hybrids act as inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This indicates their potential for the treatment of neurodegenerative diseases like Alzheimer's disease.[2]
- Carbonic Anhydrase (CA) Inhibition: Selective inhibition of carbonic anhydrase isoforms IX and XII, which are implicated in cancer, has been observed with some derivatives. This highlights their potential as anticancer agents.[3]
- Antimicrobial Activity: Coumarin-thiadiazole derivatives have been reported to possess antibacterial and antifungal properties.[2][4] They have shown activity against both Grampositive and Gram-negative bacteria, as well as various fungal strains.
- Antioxidant Activity: Several compounds within this class have demonstrated the ability to scavenge free radicals, indicating potential applications in conditions associated with oxidative stress.[5][6]

Quantitative Data Summary

The following table summarizes the reported biological activities of representative coumarinthiadiazole derivatives.



Compound Class	Target	Assay	Activity (IC50/Ki)	Reference
Coumarin- thiazole derivative (7e)	α-Glucosidase	α-Glucosidase inhibition assay	IC50 = 6.24 ± 0.07 μM, Ki = 6.86 μM (non- competitive)	[1]
Coumarin-linked thiazole (6o)	Carbonic Anhydrase XII (hCA XII)	hCA XII inhibition assay	Ki = 91.1 nM	[3]
4-((5-amino- 1,3,4-thiadiazol- 2-yl) methoxy) coumarin (ATMC)	DPPH radical	DPPH scavenging assay	IC50 = 1900 μg/mL	[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of coumarin-thiadiazole derivatives.

3.1. General Synthesis of Coumarin-Thiadiazole Hybrids

The synthesis of coumarin-thiadiazole hybrids typically involves a multi-step process. A general synthetic pathway is outlined below.[2]

Protocol 1: Synthesis of Coumarin-Thiadiazole Hybrids

Materials:

- Substituted coumarin-3-carboxylic acid
- Thiosemicarbazide
- Phosphorus oxychloride (POCl3)
- Ethanol



Appropriate substituted reagents for derivatization

Procedure:

- Synthesis of Coumarin-3-carbonyl chloride: React the substituted coumarin-3-carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.
- Synthesis of Thiosemicarbazide derivative: React the coumarin-3-carbonyl chloride with thiosemicarbazide in a suitable solvent.
- Cyclization to form the 1,3,4-thiadiazole ring: The resulting intermediate is cyclized using a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride to yield the 2-amino-5-(coumarin-3-yl)-1,3,4-thiadiazole core.
- Derivatization: The amino group on the thiadiazole ring can be further modified to introduce various substituents, leading to a library of hybrid molecules.

3.2. In Vitro α-Glucosidase Inhibition Assay

This protocol describes the method to evaluate the α -glucosidase inhibitory activity of the synthesized compounds.[1]

Protocol 2: α-Glucosidase Inhibition Assay

Materials:

- α-Glucosidase from Saccharomyces cerevisiae
- p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
- Test compounds (dissolved in DMSO)
- Acarbose (as a positive control)
- Phosphate buffer (pH 6.8)
- 96-well microplate reader



Procedure:

- Prepare different concentrations of the test compounds and acarbose in phosphate buffer.
- In a 96-well plate, add 50 μL of the test compound solution to each well.
- Add 50 μ L of α -glucosidase solution to each well and incubate at 37°C for 10 minutes.
- Initiate the reaction by adding 50 μL of pNPG solution to each well.
- Incubate the plate at 37°C for 20 minutes.
- Measure the absorbance at 405 nm using a microplate reader.
- The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control Absorbance of sample) / Absorbance of control] x 100.
- The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
- 3.3. In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is used to determine the AChE inhibitory activity of the compounds, based on Ellman's method.[2]

Protocol 3: Acetylcholinesterase Inhibition Assay

Materials:

- Acetylcholinesterase (AChE) from electric eel
- · Acetylthiocholine iodide (ATCI) as substrate
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
- Test compounds (dissolved in DMSO)
- Donepezil (as a positive control)



- Tris-HCl buffer (pH 8.0)
- 96-well microplate reader

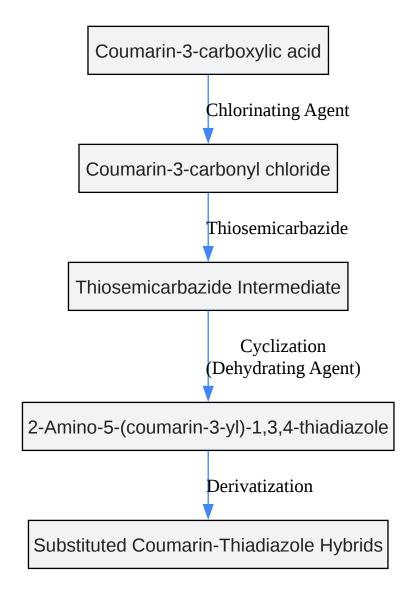
Procedure:

- Prepare various concentrations of the test compounds and donepezil in Tris-HCl buffer.
- In a 96-well plate, add 25 μL of the test compound solution, 50 μL of Tris-HCl buffer, and 25 μL of AChE solution.
- Incubate the mixture at 37°C for 15 minutes.
- Add 125 μL of DTNB solution to each well.
- Initiate the reaction by adding 25 μL of ATCI solution.
- Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
- The rate of reaction is calculated from the change in absorbance over time.
- The percentage of inhibition and IC50 values are calculated as described in Protocol 2.

Visualizations

Diagram 1: General Synthetic Workflow for Coumarin-Thiadiazole Hybrids



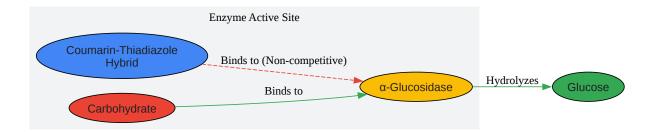


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Caption: Synthetic scheme for coumarin-thiadiazole hybrids.

Diagram 2: Proposed Mechanism of α-Glucosidase Inhibition





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Caption: Non-competitive inhibition of α -glucosidase.

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